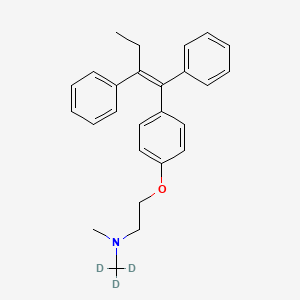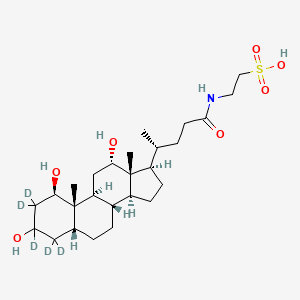
C6 NBD L-threo-dihydroceramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C6 NBD L-threo-dihydroceramide: is a sphingolipid that has been tagged with a fluorescent group called C6 nitrobenzoxadiazole. This compound is an isomer of dihydroceramide and is used primarily for detecting ceramide in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C6 NBD L-threo-dihydroceramide involves the conjugation of C6 nitrobenzoxadiazole to L-threo-dihydroceramide. The reaction typically requires the use of organic solvents such as chloroform, ethanol, or methanol to dissolve the reactants.
Industrial Production Methods: Industrial production methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions: C6 NBD L-threo-dihydroceramide can undergo various chemical reactions, including:
Oxidation: The nitrobenzoxadiazole group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrobenzoxadiazole group can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nitrobenzoxadiazole group, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, C6 NBD L-threo-dihydroceramide is used as a fluorescent probe to study the properties and behavior of ceramides .
Biology: In biological research, this compound is used to study sphingolipid transport and metabolism mechanisms. It is also used as a selective stain for the Golgi apparatus in live and fixed cells .
Medicine: In medical research, this compound is used to investigate the role of ceramides in various cellular processes and diseases .
Industry: In the industry, this compound is used in the development of fluorescent dyes and probes for various applications .
Wirkmechanismus
C6 NBD L-threo-dihydroceramide exerts its effects by integrating into cellular membranes and interacting with ceramide pathways. The fluorescent C6 nitrobenzoxadiazole group allows researchers to track the movement and metabolism of ceramides within cells. The compound is rapidly transferred between liposomes and labels the Golgi apparatus, where it is metabolized to C6 NBD sphingomyelin .
Vergleich Mit ähnlichen Verbindungen
- C6 NBD D-erythro-dihydroceramide
- C6 NBD sphingomyelin
- C6 NBD ceramide
Uniqueness: C6 NBD L-threo-dihydroceramide is unique due to its specific isomeric form and the presence of the fluorescent C6 nitrobenzoxadiazole group. This makes it particularly useful for studying ceramide metabolism and transport in biological systems .
Eigenschaften
Molekularformel |
C30H51N5O6 |
|---|---|
Molekulargewicht |
577.8 g/mol |
IUPAC-Name |
N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m1/s1 |
InChI-Schlüssel |
GEZLBJRDZRUTOE-XNMGPUDCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)


![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)




